2-(5-Bromo-2-chloropyridin-3-YL)ethanol
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Overview
Description
2-(5-Bromo-2-chloropyridin-3-YL)ethanol is an organic compound with the molecular formula C7H7BrClNO. It is a derivative of pyridine, characterized by the presence of bromine and chlorine substituents on the pyridine ring, and an ethanol group attached to the third carbon of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-chloropyridin-3-YL)ethanol typically involves the bromination and chlorination of pyridine derivatives, followed by the introduction of the ethanol group. One common method involves the reaction of 3-chloropyridine with bromine to form 5-bromo-3-chloropyridine. This intermediate is then reacted with ethylene oxide under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromo-2-chloropyridin-3-YL)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and chlorine substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: 2-(5-Bromo-2-chloropyridin-3-YL)acetaldehyde or 2-(5-Bromo-2-chloropyridin-3-YL)acetic acid.
Reduction: 2-(5-Hydroxy-2-chloropyridin-3-YL)ethanol or 2-(5-Bromo-2-hydroxypyridin-3-YL)ethanol.
Substitution: 2-(5-Methoxy-2-chloropyridin-3-YL)ethanol or 2-(5-Bromo-2-methoxypyridin-3-YL)ethanol.
Scientific Research Applications
2-(5-Bromo-2-chloropyridin-3-YL)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-chloropyridin-3-YL)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- 2-(5-Bromo-2-chloropyridin-3-YL)methanol
- 2-(5-Bromo-2-chloropyridin-3-YL)acetic acid
- 2-(5-Bromo-2-chloropyridin-3-YL)acetaldehyde
Comparison: 2-(5-Bromo-2-chloropyridin-3-YL)ethanol is unique due to the presence of the ethanol group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C7H7BrClNO |
---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
2-(5-bromo-2-chloropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7BrClNO/c8-6-3-5(1-2-11)7(9)10-4-6/h3-4,11H,1-2H2 |
InChI Key |
JLNSIKLXGVJLCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CCO)Cl)Br |
Origin of Product |
United States |
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